1-(2,2-Dibromoethenyl)-2-nitrobenzene
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Overview
Description
1-(2,2-Dibromoethenyl)-2-nitrobenzene is an organic compound characterized by a nitro group (-NO2) attached to a benzene ring, which also contains a 2,2-dibromoethenyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dibromoethenyl)-2-nitrobenzene can be synthesized through several methods, including the nitration of 1-(2,2-dibromoethenyl)benzene. The nitration reaction typically involves treating the starting material with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to ensure the safety and efficiency of the process. The use of continuous flow reactors can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dibromoethenyl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-(2,2-dibromoethenyl)-2-aminobenzene.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitric acid derivatives.
Reduction Products: Amines, hydrazines.
Substitution Products: Hydroxy derivatives, alkylated derivatives.
Scientific Research Applications
1-(2,2-Dibromoethenyl)-2-nitrobenzene is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to investigate the interaction of nitro compounds with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,2-dibromoethenyl)-2-nitrobenzene exerts its effects depends on its specific application. For example, in biological studies, the nitro group can act as an electrophile, interacting with nucleophilic sites on biomolecules. In pharmaceutical applications, the nitro group may undergo reduction in the body, leading to the formation of active drug metabolites.
Comparison with Similar Compounds
1-(2,2-Dibromoethenyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1-(2,2-Dibromoethenyl)benzene: Lacks the nitro group, resulting in different chemical reactivity.
2-Nitrobenzene: Contains a nitro group but lacks the dibromoethenyl group.
1,2-Dibromoethene: A simpler compound without the benzene ring or nitro group.
Uniqueness: The presence of both the nitro group and the dibromoethenyl group in this compound gives it unique chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2,2-dibromoethenyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO2/c9-8(10)5-6-3-1-2-4-7(6)11(12)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWIGUULRYFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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